molecular formula C22H22N2O6 B11663937 N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

Cat. No.: B11663937
M. Wt: 410.4 g/mol
InChI Key: XHGDUKJMVSXFHL-ATVHPVEESA-N
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Description

N-[(1Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]-2-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a morpholine ring, and a methoxybenzamide group

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines .

Scientific Research Applications

N-[(1Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis or cell proliferation .

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C22H22N2O6/c1-27-18-5-3-2-4-16(18)21(25)23-17(22(26)24-8-10-28-11-9-24)12-15-6-7-19-20(13-15)30-14-29-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,25)/b17-12-

InChI Key

XHGDUKJMVSXFHL-ATVHPVEESA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)N4CCOCC4

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N4CCOCC4

Origin of Product

United States

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